REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[CH:15](O)[CH3:16])(C)(C)C.O.Cl.[S-:21][C:22]#[N:23].[K+]>C(O)C>[Cl:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][C:22](=[S:21])[NH:23][CH:15]2[CH3:16] |f:3.4|
|
Name
|
[4-Chloro-2-(1-hydroxy-ethyl)-phenyl]-carbamic acid tert-butyl ester
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=C(C=C1)Cl)C(C)O)=O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Potassium thiocyanate
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The product precipitated from the reaction
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
WASH
|
Details
|
washed with water and ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(NC(NC2=CC1)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 347 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |